3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide
Description
This compound features a benzo[d]isothiazol-3(2H)-one core substituted with a 1,1-dioxido group, a propanamide linker, and a 4-fluoro-3-nitrophenyl moiety. Its design aligns with N-substituted saccharin derivatives, which are known for diverse pharmacological properties .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O6S/c17-12-6-5-10(9-13(12)20(23)24)18-15(21)7-8-19-16(22)11-3-1-2-4-14(11)27(19,25)26/h1-6,9H,7-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHRNBUZZOBVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide typically involves multiple steps:
Formation of the Benzo[d]isothiazole Core: This step involves the cyclization of a precursor such as 2-aminobenzenesulfonamide with a suitable carbonyl source under acidic conditions to form the benzo[d]isothiazole ring.
Introduction of the Dioxido and Oxo Groups: Oxidation of the benzo[d]isothiazole intermediate using oxidizing agents like hydrogen peroxide or peracids introduces the dioxido and oxo functionalities.
Attachment of the Propanamide Moiety: The propanamide group is introduced via an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Substitution with the Fluoro-Nitrophenyl Group: The final step involves the nucleophilic aromatic substitution of the amide with 4-fluoro-3-nitrobenzene under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the benzo[d]isothiazole core, potentially forming sulfone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Pd/C with hydrogen, lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: :
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide is a derivative of isothiazolone, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the isothiazolone family, characterized by the presence of a dioxido group and a nitrophenyl moiety. Its molecular formula is , with a molecular weight of approximately 357.33 g/mol.
Anticancer Properties
Recent studies have highlighted the potential of isothiazolone derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown significant cytotoxicity against hepatocellular carcinoma (Huh7) cells with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
Table 1: Cytotoxicity of Isothiazolone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| IsoA | Huh7 | 19.3 | Apoptosis induction via TP53 activation |
| IsoB | Huh7 | 16.4 | Mitochondrial dysfunction |
| 5-FU | Huh7 | 20.0 | Antimetabolite |
The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis in cancer cells. This was demonstrated through assays that revealed increased expression of pro-apoptotic factors and downregulation of oncogenes such as MYCN . Additionally, treatment with this compound resulted in a significant decrease in mitochondrial membrane potential, indicating mitochondrial-mediated apoptosis .
Antibacterial Activity
In addition to its anticancer properties, derivatives of isothiazolone have been reported to possess antibacterial activity against various pathogens. The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
Table 2: Antibacterial Efficacy
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 250 | Effective |
| Escherichia coli | >1000 | Ineffective |
| Streptococcus pneumoniae | 500 | Moderate |
Data derived from comparative studies on isothiazolone derivatives .
Case Studies
Several case studies have documented the efficacy of similar isothiazolone derivatives in clinical settings:
- Liver Cancer Treatment : A study involving IsoB showed promising results in reducing tumor size in xenograft models of liver cancer .
- Antibacterial Trials : Clinical trials have indicated that isothiazolone derivatives can be effective alternatives to traditional antibiotics for treating resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Key analogues include:
Key Observations :
- Linker Flexibility : Propanamide linkers (as in the target compound) vs. acetamide or ester linkers (e.g., compound 3f) influence solubility and steric interactions. Esters like 3f exhibit higher cytotoxicity, possibly due to improved cell permeability .
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
